GLUT8:GLUT2 Selectivity Ratio: P20 vs. SW-157765 Head-to-Head
In a direct head-to-head comparison using an identical HEK293 cell-based screening platform co-expressing individual GLUT isoforms with GLUT1 shRNA knockdown, compound P20 (methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate) demonstrated a 1.64-fold improvement in the GLUT8:GLUT2 selectivity ratio compared to SW-157765. P20 inhibited GLUT8-mediated [³H]-2-deoxyglucose uptake with an IC50 of 2.1 µM while its GLUT2 IC50 was 4.3 µM, yielding a GLUT2/GLUT8 IC50 ratio of 2.05 [1]. In contrast, SW-157765 inhibited GLUT8 with an IC50 of 1.2 µM and GLUT2 with an IC50 of 1.5 µM, yielding a GLUT2/GLUT8 ratio of only 1.25 [1]. At a 10 µM concentration in isolated primary murine hepatocytes, P20 achieved significantly greater percentage inhibition of GLUT8 over GLUT2 compared to SW-157765 [1]. This selectivity differentiation is critical because hepatocyte-specific GLUT2 deletion in mice induces pancreatic beta-cell failure, whereas GLUT8 deletion does not [1].
| Evidence Dimension | GLUT8:GLUT2 selectivity (IC50 ratio GLUT2/GLUT8) in [³H]-2-deoxyglucose uptake assay |
|---|---|
| Target Compound Data | P20 GLUT8 IC50 = 2.1 µM; GLUT2 IC50 = 4.3 µM; selectivity ratio = 2.05 |
| Comparator Or Baseline | SW-157765 GLUT8 IC50 = 1.2 µM; GLUT2 IC50 = 1.5 µM; selectivity ratio = 1.25 |
| Quantified Difference | P20 selectivity ratio is 1.64-fold higher than SW-157765 (2.05 vs. 1.25); GLUT2 IC50 of P20 is 2.9-fold higher than SW-157765's GLUT2 IC50 |
| Conditions | HEK293 cells with GLUT1 shRNA knockdown, individually overexpressing GLUT8 or GLUT2; [³H]-2-deoxyglucose uptake; 5-min preincubation, 6-min uptake measurement |
Why This Matters
For metabolic liver disease research, GLUT2-sparing activity is essential to avoid confounding beta-cell and hepatic bile acid signaling toxicity; P20's 2.05-fold selectivity window provides a measurable safety margin over SW-157765's near-equipotent dual GLUT8/GLUT2 profile.
- [1] Adams JA, Zhang Y, Sun J, Tilston-Lunel A, Higgins CB, Heitmeier M, Ballentine S, Tycksen E, Dolle RE, Hruz PW, DeBosch BJ. Targeting hepatocyte-specific SLC2A8 blocks hepatic steatosis and dissociates TCA cycle flux inhibition from glutamine anaplerosis. Hepatol Commun. 2025 Sep 22;9(10):e0810. Figures 8A–E; Results section 'Selective pharmacological GLUT8 blockade.' View Source
